Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Physicochemical profiling Medicinal chemistry Lead optimization

3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole (CAS 339015-66-6) is a 1,2,4-oxadiazole derivative containing a 4-chlorophenyl substituent at position 3 and a 2-(methylsulfinyl)phenyl group at position This compound is registered under PubChem CID 1484228 and has a molecular weight of 318.8 g/mol. The molecule appears in several high-throughput screening (HTS) assays within the PubChem BioAssay database, indicating its role as a screening hit in early drug discovery programs.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
CAS No. 339015-66-6
Cat. No. B2377973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
CAS339015-66-6
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.78
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3
InChIKeyBQUZSLPVXJROTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole (CAS 339015-66-6) for Research Sourcing


3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole (CAS 339015-66-6) is a 1,2,4-oxadiazole derivative containing a 4-chlorophenyl substituent at position 3 and a 2-(methylsulfinyl)phenyl group at position 5. This compound is registered under PubChem CID 1484228 and has a molecular weight of 318.8 g/mol [1]. The molecule appears in several high-throughput screening (HTS) assays within the PubChem BioAssay database, indicating its role as a screening hit in early drug discovery programs [1][2].

Why 1,2,4-Oxadiazole Analogs Cannot Substitute for 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole in Research


The 1,2,4-oxadiazole scaffold is a common heterocyclic core, but the specific substitution pattern of this compound dictates its physicochemical and biological fingerprint. Close analogs with trifluoromethyl, nitro, or bis(trifluoromethyl)phenyl substituents at position 3—such as CAS 339099-83-1, 339015-74-6, and 339099-89-7—exhibit fundamentally different electronic and lipophilic properties, precluding simple interchange [1]. The methylsulfinyl group introduces a chiral sulfur center and a hydrogen-bond-accepting sulfoxide moiety, which the corresponding sulfide or sulfone analogs lack . Generic substitution with other oxadiazole derivatives in a screening cascade or SAR study would compromise the integrity of structure-activity relationships and lead to non-interchangeable biological readouts.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole


In Silico Physicochemical Comparison: Target Compound vs. Key Structural Analogs

The target compound possesses a computed XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 75.2 Ų, placing it in a distinct lipophilicity-polarity space compared to its closest analogs [1]. The 3,5-bis(trifluoromethyl)phenyl analog (CAS 339099-89-7) has a molecular weight of 420.33 g/mol and substantially higher lipophilicity due to the six fluorine atoms, while the 4-nitrophenyl analog (CAS 339015-74-6) introduces a strong electron-withdrawing group, altering the electronic character of the oxadiazole ring . These differences are critical for membrane permeability, solubility, and target engagement.

Physicochemical profiling Medicinal chemistry Lead optimization

Sulfoxide Stereochemistry: Target Compound vs. Sulfide and Sulfone Analogs

The methylsulfinyl (-SOCH₃) substituent in the target compound contains a chiral sulfur center, as indicated by the 'Undefined Atom Stereocenter Count' of 1 in PubChem computed properties [1]. This contrasts with the corresponding methylsulfanyl (sulfide) analog, which lacks a stereocenter, and the methylsulfonyl (sulfone) analog, which has a tetrahedral sulfur but no lone pair . The sulfoxide's stereochemistry can be exploited for enantioselective synthesis or chiral resolution, and its hydrogen-bond-accepting capacity differs from both the non-polar sulfide and the more polar sulfone.

Stereochemistry Chiral resolution Structure-activity relationships

CYP2C8 Inhibition: Target Compound vs. Recombinant Human Enzyme Panel

In a BindingDB-deposited assay, the target compound (depositor synonym MLS000695083) inhibited recombinant human CYP2C8 with a Ki value of 11,000 nM (11 µM) [1]. This is a low-potency inhibition, classifying the compound as a weak CYP2C8 binder. This data point is useful for ADME-Tox triaging in early drug discovery, although no direct comparator Ki data for the closest oxadiazole analogs is currently available in the same assay system.

Drug metabolism CYP450 inhibition ADME-Tox profiling

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole Based on Differentiated Evidence


Chemical Tool for Oxadiazole SAR Libraries with Controlled Lipophilicity

The target compound's computed XLogP of 3.2 positions it as a moderately lipophilic congener within a series of 5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazoles. Researchers building SAR libraries can use this compound, alongside the 4-trifluoromethyl (CAS 339099-83-1) and 4-nitro (CAS 339015-74-6) analogs, to probe the effect of para-substituent electronics on target affinity while maintaining the methylsulfinyl pharmacophore constant .

Chiral Sulfoxide Reference Standard for Enantioselective Synthesis

The presence of a stereogenic sulfoxide center makes this compound a candidate for chiral HPLC method development and enantiomeric excess (ee) determination. Procurement of the racemate or enantiopure forms enables the study of stereochemistry-dependent biological activity, distinguishing it from achiral oxadiazole screening hits [1].

Early-Stage ADME Liability Triaging Probe

The weak CYP2C8 inhibition profile (Ki ~11 µM) provides a benchmark for metabolic stability assessment in early drug discovery. This compound can serve as a reference weak inhibitor in in vitro CYP panels, helping calibrate assay sensitivity and contextualize the CYP inhibition liability of more potent oxadiazole leads [2].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.